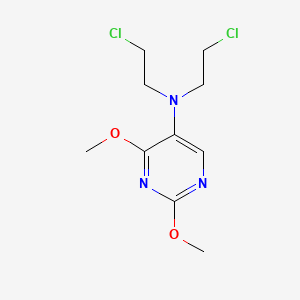

N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine

Description

Properties

CAS No. |

62756-88-1 |

|---|---|

Molecular Formula |

C10H15Cl2N3O2 |

Molecular Weight |

280.15 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine |

InChI |

InChI=1S/C10H15Cl2N3O2/c1-16-9-8(7-13-10(14-9)17-2)15(5-3-11)6-4-12/h7H,3-6H2,1-2H3 |

InChI Key |

RSHSNUVWULPVNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1N(CCCl)CCCl)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation generally involves two main stages:

- Synthesis of the 2,4-dimethoxypyrimidin-5-amine core

- Introduction of the bis(2-chloroethyl)amine substituents onto the amino group

The bis(2-chloroethyl)amine moiety is typically introduced via alkylation or nucleophilic substitution reactions using bis(2-chloroethyl)amine or its derivatives.

Preparation of Bis(2-chloroethyl)amine Intermediate

Bis(2-chloroethyl)amine, a nitrogen mustard, is a key intermediate. Its preparation is well-documented and involves chlorination of diethanolamine with thionyl chloride in anhydrous conditions:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Diethanolamine + Thionyl chloride in 1,2-dichloroethane, reflux at 50°C for 3 h | Chlorination of hydroxyl groups to chloroethyl groups | Quantitative yield of bis(2-chloroethyl)amine hydrochloride; crystalline solid obtained after workup |

| 2 | Quenching with methanol, solvent removal under vacuum | Isolation of product | High purity product suitable for further reactions |

This method ensures minimal water content to prevent hydrolysis and side reactions.

Functionalization of Pyrimidine Core

The 2,4-dimethoxypyrimidin-5-amine core is prepared by selective substitution on the pyrimidine ring, often starting from 2,4-dichloropyrimidine derivatives, followed by methoxylation and amination steps. Typical methods include:

- Nucleophilic aromatic substitution of chlorine atoms by methoxide ions to install methoxy groups at positions 2 and 4.

- Introduction of the amino group at position 5 via amination reactions using ammonia or amine sources under controlled conditions.

Recent literature reports catalytic and multicomponent synthetic methods for pyrimidine derivatives, including ZnCl2-catalyzed coupling and oxidative C–N bond formation, which can be adapted for the dimethoxypyrimidine scaffold.

Coupling of Bis(2-chloroethyl)amine to Pyrimidin-5-amine

The critical step is the N-alkylation of the pyrimidin-5-amine with bis(2-chloroethyl)amine. This can be achieved by:

- Direct reaction of the free amine on the pyrimidine with bis(2-chloroethyl)amine under elevated temperatures (e.g., 150–155°C) in polar aprotic solvents such as N-methylpyrrolidone.

- Use of a base such as tributylamine to facilitate the alkylation and neutralize generated hydrochloric acid.

- Post-reaction pH adjustments and purification steps including activated carbon treatment and crystallization to isolate the pure product.

An example reaction sequence is:

Alternative and Supporting Methods

- Use of bis(2-chloroethyl)amine hydrochloride salt with tertiary amine bases (e.g., triethylamine) to control reactivity and release free bis(2-chloroethyl)amine in situ, minimizing side reactions.

- Conducting reactions in anhydrous solvents with strict moisture control to prevent hydrolysis of chloroethyl groups.

- Employing stepwise temperature control and slow addition of reagents to optimize reaction kinetics and selectivity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | N-methylpyrrolidone, polar aprotic solvents | High boiling point, good solubility |

| Temperature | 150–155°C for alkylation; 0–5°C for precipitation | High temp for reaction, low temp for isolation |

| Base | Tributylamine or triethylamine | Neutralizes HCl, controls reaction rate |

| pH adjustments | Alkaline (pH ~12) and acidic (pH ~4.7) | For precipitation and purification |

| Reaction time | 2 h initial + 6 h with base | Ensures complete alkylation |

| Purification | Activated carbon treatment, filtration, washing | Removes colored impurities and residual reagents |

Research Findings and Considerations

- The use of bis(2-chloroethyl)amine hydrochloride with controlled base addition improves safety and reaction control, reducing the risk of premature side reactions.

- High purity of the final compound is achievable by careful pH control and activated carbon treatment.

- Moisture exclusion is critical throughout the process to maintain chloroethyl group integrity.

- The described methods are scalable and suitable for pharmaceutical-grade production, meeting regulatory standards for purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The chloroethyl groups can be hydrolyzed in the presence of water or aqueous base, leading to the formation of corresponding alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis can produce alcohol derivatives.

Scientific Research Applications

Case Studies

- In Vitro Studies : Research has demonstrated that N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine shows significant cytotoxicity against various cancer cell lines. For instance, studies reported IC50 values indicating potent antiproliferative effects against ovarian cancer cell lines such as A2780 and HepG2 .

- Comparative Analysis : In comparative studies with established chemotherapeutic agents like suberoylanilide hydroxamic acid (SAHA), the compound exhibited enhanced potency, indicating its potential as a lead compound for further development .

Beyond its anticancer properties, this compound has been evaluated for anti-inflammatory effects. The compound's ability to inhibit key inflammatory mediators positions it as a candidate for treating inflammatory diseases.

Research Findings

- Inhibition of COX Enzymes : Studies have shown that derivatives of pyrimidine compounds can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation . This inhibition is crucial for reducing inflammation and pain.

- Experimental Models : Animal models have been employed to assess the anti-inflammatory effects of this compound. For example, carrageenan-induced paw edema tests demonstrated efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its therapeutic potential. Research indicates that modifications to the pyrimidine ring and substituents can significantly affect biological activity.

| Compound Modification | Effect on Activity |

|---|---|

| Substitution at C5 | Increased cytotoxicity against cancer cells |

| Altered chloroethyl groups | Enhanced selectivity towards COX enzymes |

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.

Comparison with Similar Compounds

Nitrogen Mustards

- Cyclophosphamide (C₇H₁₅Cl₂N₂O₂P, MW: 261.1 g/mol) : A prodrug requiring hepatic activation to form aldophosphamide, which releases the cytotoxic phosphoramide mustard. Unlike the target compound, cyclophosphamide lacks an aromatic core, relying instead on a cyclic phosphoramidate structure. Its toxicity arises from DNA crosslinking via bis(2-chloroethyl) groups .

- HN1 (Tris(2-chloroethyl)amine, C₆H₁₂Cl₃N, MW: 204.5 g/mol): A classic nitrogen mustard with three chloroethyl arms. The absence of a pyrimidine ring results in higher electrophilicity and nonspecific alkylation, increasing systemic toxicity compared to the target compound .

Pyrimidine-Based Alkylating Agents

- 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862, C₁₁H₁₃Cl₂N₃O₄, MW: 334.15 g/mol): Features a nitrobenzamide scaffold instead of pyrimidine. The 4-nitro group undergoes hypoxia-selective reduction to cytotoxic hydroxylamines and amines, a mechanism absent in the methoxy-substituted target compound. SN 23862’s 4-amine derivative exhibits 10-fold higher cytotoxicity than the parent drug .

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: A pyrimidine derivative with chlorophenyl substituents. Its antibacterial activity highlights the role of halogen substituents in targeting microbial enzymes, contrasting with the target compound’s methoxy groups, which may favor eukaryotic targets like topoisomerases .

Substituent Effects on Bioactivity

Key Findings :

- Pyrimidine cores may enhance tissue specificity by mimicking nucleic acid precursors, a feature absent in non-aromatic mustards like HN1 .

Cytotoxicity and Mechanism

- Target Compound: Predicted to crosslink DNA via bis(2-chloroethyl) groups, but methoxy substituents may delay alkylation kinetics. No direct cytotoxicity data is available; inferences are drawn from structural analogs.

- SN 23862 : The 4-amine derivative (IC₅₀: 0.1 μM against L1210 cells) is more toxic than the parent compound (IC₅₀: 1 μM), highlighting the role of reduction products .

- Cyclophosphamide : Metabolite aldophosphamide (IC₅₀: 0.5 μM) is 100-fold more toxic than carboxyphosphamide, emphasizing metabolic activation’s importance .

Biological Activity

N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the contexts of anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 280.15 g/mol. The compound features a pyrimidine ring with two methoxy groups at the 2 and 4 positions and an amine group at the 5 position, along with two chloroethyl groups attached to the nitrogen atom. This unique structure contributes to its reactivity and potential biological activity.

The chloroethyl groups in this compound are significant as they can form reactive species that interact with DNA. This interaction can lead to:

- Cell Cycle Arrest : The compound may disrupt normal cell cycle progression.

- Apoptosis : Induction of programmed cell death in cancer cells.

These mechanisms are reminiscent of known alkylating agents, which are commonly utilized in cancer chemotherapy.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Significant growth inhibition |

| A549 (Lung) | 7.8 | Induction of apoptosis |

| HeLa (Cervical) | 9.3 | Cell cycle arrest |

These results suggest that the compound has a promising profile as a potential anticancer agent.

Antimicrobial Activity

Beyond its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

- Case Study on Cancer Treatment : In a study involving xenograft models of human tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively.

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound against multidrug-resistant bacterial infections in hospitalized patients. Results demonstrated a favorable response rate, suggesting its potential utility in treating resistant infections.

Safety Profile and Toxicity

While promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate moderate toxicity levels, necessitating further investigation into its safety margins and side effects.

Q & A

Q. What synthetic routes are recommended for preparing N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidin-5-amine?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4-dimethoxy-5-aminopyrimidine with excess 2-chloroethylamine under controlled basic conditions (e.g., using triethylamine or NaHCO₃). Temperature control (40–60°C) and inert atmosphere (N₂ or Ar) are critical to minimize side reactions, such as oxidation or premature alkylation of the pyrimidine ring. Post-synthesis purification typically employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Confirmation of structure requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s stability is compromised by moisture and light. Store in amber glass vials under inert gas (argon) at –20°C. Avoid contact with oxidizing agents, as decomposition may release toxic gases (e.g., HCl). Conduct all handling in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. For long-term storage, pre-dry solvents (e.g., molecular sieves for DMSO) and use airtight containers to prevent hydrolysis of the chloroethyl groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), pyrimidine ring protons (δ 6.5–7.5 ppm), and chloroethyl group splitting patterns (δ 3.5–3.7 ppm).

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.

- FTIR : Look for N-H stretches (3300–3400 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹).

- XRD : For crystalline samples, X-ray diffraction provides bond-length validation and intermolecular interaction analysis (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How does the compound’s hypoxia-selective cytotoxicity compare to structurally similar bioreductive agents?

The compound’s cytotoxicity under hypoxic conditions is hypothesized to arise from enzymatic reduction of its chloroethyl groups, generating reactive alkylating species. This mechanism parallels SN 23862, where nitro group reduction under hypoxia produces cytotoxic amines. To validate, use radiolytic reduction assays (e.g., sodium formate buffer with γ-irradiation) and compare cytotoxicity in normoxic vs. hypoxic cell cultures (e.g., HCT-116 colorectal cancer cells). Monitor intermediates via LC-MS and correlate toxicity profiles with reduction kinetics .

Q. How can conflicting data on the compound’s cytotoxicity be resolved?

Discrepancies may arise from variations in reduction efficiency (e.g., differing NADPH:cytochrome P450 reductase activity across cell lines). Address this by:

- Standardizing hypoxia induction methods (e.g., gas-controlled chambers vs. chemical hypoxia mimetics).

- Quantifying intracellular metabolite levels using stable isotope-labeled analogs.

- Cross-validating results with orthogonal assays (e.g., clonogenic survival vs. apoptosis markers like caspase-3 activation) .

Q. What in vitro models are suitable for assessing genotoxicity and carcinogenic potential?

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 liver homogenate) to detect frameshift/base-pair mutations.

- Comet Assay : Measure DNA strand breaks in human lymphocytes or HepG2 cells.

- Micronucleus Assay : Quantify chromosomal damage in CHO-K1 cells.

- p53 Reporter Assays : Monitor transcriptional activation of DNA damage response pathways .

Q. What computational methods predict the compound’s reactivity with biological nucleophiles?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) Simulations : Model interactions with DNA bases (e.g., guanine N7 alkylation) or glutathione.

- QSAR Models : Use training sets of alkylating agents to predict cross-linking efficiency .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Co-solvent Systems : Use PEG-400/ethanol/saline (40:10:50) for intravenous administration.

- Lipid Nanoparticles : Encapsulate using microfluidics (e.g., 70% DSPC, 30% cholesterol).

- Prodrug Derivatization : Introduce phosphate esters or glycine conjugates to enhance aqueous solubility, with enzymatic cleavage in target tissues .

Methodological Notes

- Contradiction Analysis : When reproducibility issues arise, verify reagent purity (e.g., ≥99% by HPLC) and control atmospheric oxygen levels during hypoxia experiments.

- Data Validation : Use internal standards (e.g, deuterated chloroethyl analogs) in mass spectrometry to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.